(S)-3-(3-Methoxyphenyl)piperidine
Overview
Description
(S)-3-(3-Methoxyphenyl)piperidine is a chiral piperidine derivative characterized by the presence of a methoxy group attached to the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and (S)-piperidine.
Formation of Schiff Base: The 3-methoxybenzaldehyde reacts with (S)-piperidine to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to hydrogenate the Schiff base.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of 3-hydroxyphenylpiperidine.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted phenylpiperidine derivatives.
Scientific Research Applications
(S)-3-(3-Methoxyphenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-(3-Methoxyphenyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to pain, inflammation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
®-3-(3-Methoxyphenyl)piperidine: The enantiomer of (S)-3-(3-Methoxyphenyl)piperidine with different pharmacological properties.
3-(4-Methoxyphenyl)piperidine: A structural isomer with the methoxy group at a different position on the phenyl ring.
3-(3-Hydroxyphenyl)piperidine: A derivative with a hydroxyl group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
(3S)-3-(3-methoxyphenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUAFVVTHZALS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449616 | |
Record name | (S)-3-(3-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88784-37-6 | |
Record name | (S)-3-(3-Methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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